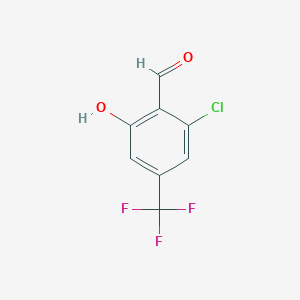

2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde

Description

Contextualization of Halogenated and Hydroxylated Aromatic Aldehydes in Organic Chemistry

Halogenated and hydroxylated aromatic aldehydes are significant subclasses of substituted benzaldehydes. The presence of a halogen, such as chlorine, can alter the electronic nature of the aromatic ring and provide a site for further chemical transformations, including cross-coupling reactions. acs.orgnih.gov The hydroxyl group, particularly when ortho to the aldehyde, can participate in intramolecular hydrogen bonding, influencing the compound's physical properties and reactivity. nih.gov These functionalities are integral to the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. wikipedia.org The halogenation of aldehydes and ketones is a fundamental process, often proceeding via the formation of enols or enolates, and is catalyzed by both acids and bases. libretexts.org

Importance of Trifluoromethylated Aromatic Systems in Advanced Chemical Research

The incorporation of a trifluoromethyl (-CF3) group into aromatic systems is a widely used strategy in modern drug design and materials science. This is due to the unique properties conferred by the -CF3 group, including high electronegativity, metabolic stability, and lipophilicity. These characteristics can significantly enhance the biological activity and pharmacokinetic profile of a molecule. Trifluoromethylated compounds are prevalent in a variety of pharmaceuticals and agrochemicals. The synthesis of molecules containing this group is an active area of research, with numerous methods developed for its introduction into aromatic rings.

Structural Specificity of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde and its Position within Relevant Chemical Classes

2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is a multifunctional aromatic compound. nih.gov Its structure combines the features of a halogenated aldehyde, a hydroxylated aldehyde, and a trifluoromethylated aromatic compound. The specific substitution pattern—a chlorine atom at the 2-position, a hydroxyl group at the 6-position, and a trifluoromethyl group at the 4-position—creates a distinct electronic and steric environment around the benzaldehyde (B42025) core. This unique arrangement of substituents places it at the intersection of several important chemical classes, suggesting its potential as a valuable building block in organic synthesis.

A comprehensive search of scientific databases reveals a notable absence of dedicated studies on the synthesis, reactivity, and applications of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde. While the PubChem database confirms its existence with a registered CAS number, specific research articles detailing its properties and behavior are not found.

Information on analogous compounds, such as 2-Chloro-6-(trifluoromethyl)benzaldehyde chemicalbook.comchemicalbook.com and 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, is available. This suggests that while the individual components of the target molecule are subjects of chemical research, their specific combination in 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde has not been a focus of published studies. Therefore, the subsequent sections will maintain a general and predictive tone based on established chemical principles rather than reporting specific experimental findings for this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-3,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHGYXIYBWPHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 6 Hydroxy 4 Trifluoromethyl Benzaldehyde

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde suggests a primary disconnection of the aldehyde group. This leads to the key precursor, 3-chloro-5-(trifluoromethyl)phenol. The formylation of this phenol (B47542) at the ortho-position to the hydroxyl group would yield the target molecule. This is a common and logical step in the synthesis of hydroxybenzaldehydes.

Further disconnection of the chloro and hydroxyl groups from the trifluoromethylated aromatic ring can be envisioned. One potential pathway involves the synthesis of 1,3-dichloro-5-(trifluoromethyl)benzene, which could then undergo selective hydroxylation to furnish 3-chloro-5-(trifluoromethyl)phenol. Alternatively, the synthesis could commence from a trifluoromethylated aniline (B41778) derivative, followed by diazotization and subsequent installation of the chloro and hydroxyl functionalities. The choice of the specific synthetic route will largely depend on the availability and cost of starting materials, as well as the efficiency and selectivity of the individual transformations.

Precursor Synthesis and Functional Group Installation Strategies

The successful synthesis of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde hinges on the efficient preparation of its key precursors and the strategic installation of the required functional groups.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a crucial pharmacophore in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The introduction of this group onto an aromatic scaffold can be achieved through various methods. One common approach involves the trifluoromethylation of aryl halides or boronic acids using copper or palladium catalysts in the presence of a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoromethanesulfinate (CF3SO2Na). Another strategy is the conversion of a carboxylic acid to a trifluoromethyl group via a Hunsdiecker-type reaction. For the synthesis of precursors to our target molecule, starting with commercially available 3,5-dichlorobenzotrifluoride (B1294835) or synthesizing it from 1,3,5-trichlorobenzene (B151690) could be a viable option.

Selective Chlorination and Hydroxylation of Aromatic Scaffolds

The regioselective introduction of chlorine and hydroxyl groups onto the trifluoromethylated benzene (B151609) ring is a critical step. Starting from a precursor like 1,3-dichloro-5-(trifluoromethyl)benzene, a selective nucleophilic aromatic substitution (SNAr) of one chlorine atom with a hydroxide (B78521) source could potentially yield 3-chloro-5-(trifluoromethyl)phenol. This reaction, however, often requires harsh conditions and may suffer from a lack of selectivity. A more controlled approach could involve the synthesis of 3-nitro-5-(trifluoromethyl)phenol, followed by reduction of the nitro group to an amine, diazotization, and subsequent Sandmeyer reaction to introduce the chlorine atom. The hydroxyl group could be introduced via a separate pathway or by leveraging the directing effects of existing substituents.

Formylation Reactions for Aldehyde Group Introduction

With the key precursor, 3-chloro-5-(trifluoromethyl)phenol, in hand, the final step is the introduction of the aldehyde group ortho to the hydroxyl group. Several classical and modern formylation reactions are available for this transformation.

Reimer-Tiemann Reaction : This reaction utilizes chloroform (B151607) and a strong base, typically sodium hydroxide, to generate dichlorocarbene, which then reacts with the phenoxide to introduce a dichloromethyl group that is subsequently hydrolyzed to the aldehyde. wikipedia.orgyoutube.comlscollege.ac.inunacademy.combyjus.com While effective for many phenols, the reaction conditions are harsh and can lead to side products.

Duff Reaction : The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic or trifluoroacetic acid. wikipedia.orgresearchgate.netresearchgate.netuni.edu This method is generally milder than the Reimer-Tiemann reaction and often shows good ortho-selectivity for phenols.

Vilsmeier-Haack Reaction : This reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. organic-chemistry.orgjk-sci.comchemistrysteps.comyoutube.comijpcbs.com Phenols are suitable substrates for this reaction, which generally proceeds under mild conditions.

Directed Ortho-Lithiation : A powerful and highly regioselective method involves the protection of the phenolic hydroxyl group, for instance as a tetrahydropyranyl (THP) ether, followed by ortho-lithiation using a strong base like n-butyllithium. researchgate.netlookchem.com The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group. Subsequent deprotection of the hydroxyl group yields the desired product.

Below is a table summarizing these formylation methods:

| Reaction Name | Reagents | Key Features |

| Reimer-Tiemann | Chloroform, Strong Base (e.g., NaOH) | Harsh conditions, generation of dichlorocarbene. wikipedia.orgyoutube.comlscollege.ac.inunacademy.combyjus.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Milder conditions, good ortho-selectivity for phenols. wikipedia.orgresearchgate.netresearchgate.netuni.edu |

| Vilsmeier-Haack | POCl3, DMF | Mild conditions, suitable for electron-rich aromatics. organic-chemistry.orgjk-sci.comchemistrysteps.comyoutube.comijpcbs.com |

| Directed Ortho-Lithiation | Protecting Group, n-BuLi, DMF | High regioselectivity, requires protection/deprotection steps. researchgate.netlookchem.com |

Optimized Synthetic Pathways and Process Intensification

To develop an efficient and scalable synthesis of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde, optimization of the chosen synthetic pathway is crucial. This includes maximizing yields, minimizing side reactions, and simplifying purification procedures.

Exploration of Catalytic Methods in Synthesis

The use of catalytic methods can significantly enhance the efficiency and sustainability of the synthesis. For instance, in the precursor synthesis, palladium-catalyzed cross-coupling reactions could be employed for the introduction of the trifluoromethyl group. Similarly, catalytic methods for the selective hydroxylation of aryl chlorides could offer a more environmentally friendly alternative to traditional stoichiometric reagents. In the formylation step, while the classical named reactions are often stoichiometric, research into catalytic versions of these transformations is an active area of investigation. The development of a catalytic, regioselective ortho-formylation of the phenol precursor would represent a significant advancement in the synthesis of the target molecule.

Stereoselective and Regioselective Synthetic Approaches

Given that 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is an achiral molecule, the primary challenge in its synthesis lies not in stereoselectivity, but in achieving the correct regiochemical placement of the functional groups on the benzene ring. The key transformation is the introduction of the aldehyde group specifically at the C2 position, ortho to the hydroxyl group and meta to both the chlorine and trifluoromethyl groups.

A highly effective and regioselective method for the ortho-formylation of phenols has been developed and is applicable to the synthesis of the target molecule. This method utilizes a magnesium-mediated reaction, which ensures the formylation occurs exclusively at the position adjacent to the hydroxyl group.

Proposed Regioselective Synthesis:

The synthesis of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde can be envisioned starting from the precursor, 3-chloro-5-(trifluoromethyl)phenol. The crucial step is the regioselective formylation of this phenol.

Step 1: Synthesis of 1-bromo-3-chloro-5-(trifluoromethyl)benzene

A potential route to the required 3-chloro-5-(trifluoromethyl)phenol precursor begins with o-aminobenzotrifluoride. This starting material undergoes bromination followed by chlorination to yield 4-bromo-2-chloro-6-trifluoromethylaniline. Subsequent deamination via diazotization and treatment with hypophosphorous acid or ethanol (B145695) would furnish 1-bromo-3-chloro-5-(trifluoromethyl)benzene google.com.

Step 2: Synthesis of 3-chloro-5-(trifluoromethyl)phenol

The conversion of 1-bromo-3-chloro-5-(trifluoromethyl)benzene to the corresponding phenol can be achieved through a Grignard reaction. The aryl bromide is reacted with magnesium to form the Grignard reagent, which is then oxidized, typically by bubbling oxygen through the solution, followed by an acidic workup to yield the desired 3-chloro-5-(trifluoromethyl)phenol.

Step 3: Regioselective ortho-Formylation

With 3-chloro-5-(trifluoromethyl)phenol in hand, the final and key regioselective step is the introduction of the aldehyde group. A well-established method for the exclusive ortho-formylation of phenols involves the use of magnesium dichloride (MgCl₂) and triethylamine (B128534) (Et₃N) in the presence of paraformaldehyde ((CH₂O)n) orgsyn.orgsciencemadness.org.

The reaction proceeds by the in-situ formation of a magnesium phenoxide complex. This chelation directs the electrophilic attack of formaldehyde (B43269) (generated from paraformaldehyde) to the ortho position of the hydroxyl group. The presence of both an electron-withdrawing chlorine atom and a trifluoromethyl group on the ring influences the reactivity, but the directing effect of the magnesium-bound hydroxyl group is dominant, ensuring high regioselectivity.

| Reagent/Catalyst | Role in Reaction |

| Magnesium Dichloride (MgCl₂) | Forms a chelate with the phenol, activating the ortho position. |

| Triethylamine (Et₃N) | Acts as a base to deprotonate the phenol. |

| Paraformaldehyde ((CH₂O)n) | Serves as the source of formaldehyde for the formylation. |

The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) under reflux conditions orgsyn.org. The workup involves acidification to liberate the free salicylaldehyde (B1680747) derivative.

Scalability Considerations in Synthetic Development

The transition of a synthetic route from laboratory scale to industrial production necessitates careful consideration of several factors, including reagent cost and availability, reaction safety, and process efficiency.

Scalability of the ortho-Formylation Step:

The described ortho-formylation method using MgCl₂, Et₃N, and paraformaldehyde is reported to be applicable for large-scale preparations. For instance, the synthesis of 3-bromosalicylaldehyde has been successfully performed on a 0.25 molar scale with a 90% yield orgsyn.org. This suggests that the formylation of 3-chloro-5-(trifluoromethyl)phenol could also be scaled up effectively.

Key considerations for scaling up this step include:

Reagent Handling: Paraformaldehyde is a solid, and triethylamine is a liquid, both of which are manageable on an industrial scale. Anhydrous magnesium dichloride is also readily available.

Thermal Management: The reaction is typically conducted at reflux, requiring a reactor with efficient heating and cooling capabilities to maintain control over the reaction temperature.

Workup and Purification: The acidic workup and subsequent extraction and purification steps would need to be optimized for large-scale operations to minimize solvent usage and waste generation.

Scalability of the Grignard Reaction:

The synthesis of the 3-chloro-5-(trifluoromethyl)phenol precursor involves a Grignard reaction. While Grignard reactions are widely used in industry, they present specific challenges upon scale-up gordon.edu.

| Factor | Consideration for Scalability |

| Initiation | The initiation of Grignard reagent formation can be inconsistent. On a large scale, this can lead to a dangerous accumulation of unreacted alkyl halide. Continuous processing methods have been developed to mitigate this risk by maintaining a consistently active magnesium surface fraunhofer.deresearchgate.net. |

| Exothermicity | Grignard reactions are highly exothermic. Efficient heat removal is crucial to prevent runaway reactions. Continuous stirred-tank reactors (CSTRs) offer superior heat transfer compared to batch reactors, making them a safer option for large-scale production gordon.edu. |

| Solvent Choice | Ethereal solvents like THF are commonly used but are flammable. The use of higher-boiling point ethers or alternative solvents can improve safety. 2-Methyltetrahydrofuran (2-MeTHF), a renewable solvent, has been shown to be a safer and effective alternative for Grignard reactions gordon.edu. |

Continuous processing technologies, such as CSTRs, can significantly enhance the safety and efficiency of large-scale Grignard reagent formation by providing better control over reaction parameters and minimizing the volume of hazardous materials at any given time gordon.eduacs.org.

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 6 Hydroxy 4 Trifluoromethyl Benzaldehyde

Aldehyde Group Reactivity

The aldehyde group in 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is the primary site for a variety of chemical transformations. The presence of strongly electron-withdrawing groups, the chloro and trifluoromethyl substituents, significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. fiveable.me

Nucleophilic Addition Reactions and Their Scope

The electron-deficient nature of the carbonyl carbon in 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde facilitates nucleophilic addition reactions. Generally, aldehydes are more reactive towards nucleophiles than ketones due to steric and electronic factors. ncert.nic.inopenstax.org The presence of two potent electron-withdrawing groups (-Cl and -CF3) further polarizes the carbon-oxygen double bond, making the carbonyl carbon a harder electrophile and thus more reactive towards a wide range of nucleophiles. quora.com

The scope of nucleophilic addition reactions is broad and includes the addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and enolates. For instance, the reaction with Grignard reagents is expected to proceed readily to form secondary alcohols. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. openstax.org

Table 1: Predicted Products of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Grignard Reagent | Methylmagnesium bromide | 1-(2-Chloro-6-hydroxy-4-(trifluoromethyl)phenyl)ethanol |

| Cyanide | Hydrogen cyanide | 2-(2-Chloro-6-hydroxy-4-(trifluoromethyl)phenyl)-2-hydroxyacetonitrile |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde readily undergoes condensation reactions with primary amines, hydrazines, and hydroxylamines to form Schiff bases (imines), hydrazones, and oximes, respectively. These reactions typically proceed via a nucleophilic addition-elimination mechanism. The initial addition of the nucleophile to the carbonyl group forms a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

The rate of these condensation reactions is influenced by the electronic nature of the substituents on the salicylaldehyde (B1680747). While specific kinetic data for the title compound is unavailable, studies on other substituted salicylaldehydes suggest that electron-withdrawing groups can influence the reaction rate. researchgate.net The formation of Schiff bases from salicylaldehydes is a well-established synthetic route to a variety of ligands and biologically active compounds. uni.lu

Table 2: Examples of Condensation Reactions

| Nucleophile | Product Type | General Structure |

|---|---|---|

| Primary Amine (R-NH2) | Schiff Base | |

| Hydrazine (H2N-NH2) | Hydrazone |

Redox Chemistry Involving the Aldehyde Moiety

The aldehyde group of 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde can undergo both oxidation and reduction.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-chloro-6-hydroxy-4-(trifluoromethyl)benzoic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent (a solution of silver nitrate (B79036) and ammonia). leah4sci.com The Tollens' test, which results in the formation of a silver mirror, is a classic qualitative test for aldehydes.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-chloro-6-hydroxy-4-(trifluoromethyl)phenyl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). leah4sci.com Sodium borohydride is a milder reagent that selectively reduces aldehydes and ketones, while lithium aluminum hydride is a more powerful reducing agent that can also reduce other functional groups.

Hydroxyl Group Reactivity

The phenolic hydroxyl group in 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde exhibits reactivity characteristic of phenols, including hydrogen bonding and acidity.

Hydrogen Bonding Interactions and Intramolecular Effects

A significant feature of 2-hydroxybenzaldehydes (salicylaldehydes) is the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde group. nih.govstackexchange.com This interaction forms a stable six-membered ring, which influences the physical and chemical properties of the molecule.

The strength of this intramolecular hydrogen bond is modulated by the electronic effects of the substituents on the aromatic ring. nih.govacs.org Electron-withdrawing groups, such as the chloro and trifluoromethyl groups in the title compound, are expected to increase the acidity of the phenolic proton, thereby strengthening the hydrogen bond. researchgate.net This strong intramolecular hydrogen bond can affect the reactivity of both the hydroxyl and aldehyde groups by altering their electron density and steric accessibility.

Deprotonation and Phenoxide Reactivity

The hydroxyl group of 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is acidic and can be deprotonated by a suitable base to form a phenoxide ion. The acidity of the hydroxyl group is enhanced by the presence of the electron-withdrawing chloro and trifluoromethyl groups.

The resulting phenoxide is a potent nucleophile and can participate in various reactions, most notably O-alkylation. A classic example is the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide to form an ether. For instance, treatment of 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde with a base like sodium hydride followed by reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding 2-chloro-6-alkoxy-4-(trifluoromethyl)benzaldehyde.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde |

| 1-(2-Chloro-6-hydroxy-4-(trifluoromethyl)phenyl)ethanol |

| 2-(2-Chloro-6-hydroxy-4-(trifluoromethyl)phenyl)-2-hydroxyacetonitrile |

| 4-(2-Chloro-6-hydroxy-4-(trifluoromethyl)phenyl)-4-hydroxy-2-butanone |

| 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzoic acid |

| (2-Chloro-6-hydroxy-4-(trifluoromethyl)phenyl)methanol |

| 2-Chloro-6-alkoxy-4-(trifluoromethyl)benzaldehyde |

| Methyl iodide |

| Sodium borohydride |

| Lithium aluminum hydride |

| Potassium permanganate |

| Chromic acid |

| Methylmagnesium bromide |

| Hydrogen cyanide |

| Acetone |

| Primary Amine |

| Hydrazine |

Derivatization at the Hydroxyl Position

The hydroxyl group of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde represents a key site for synthetic modification, allowing for the introduction of a diverse range of functionalities through etherification and esterification reactions. These derivatization strategies are fundamental in altering the molecule's physical and chemical properties, such as solubility, lipophilicity, and biological activity. The reactivity of the hydroxyl group is influenced by the electronic environment of the aromatic ring, which in this case is substituted with two electron-withdrawing groups: a chlorine atom and a trifluoromethyl group.

Etherification:

The formation of an ether linkage from the phenolic hydroxyl group can be achieved under various conditions, typically involving the reaction of the corresponding phenoxide with an alkylating agent. The acidity of the hydroxyl proton is enhanced by the presence of the electron-withdrawing chloro and trifluoromethyl substituents, facilitating the formation of the phenoxide anion.

Common etherification reactions for substituted phenols include the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide. For a compound like 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde, this would involve initial deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

A representative reaction is shown below:

Where R is an alkyl or aryl group and X is a halide.

Esterification:

Esterification of the hydroxyl group provides another avenue for derivatization. Standard procedures involve the reaction of the phenol (B47542) with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base catalyst (e.g., pyridine (B92270), triethylamine) to neutralize the liberated acid.

The general scheme for the esterification of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is as follows:

Where R is an alkyl or aryl group.

The following table summarizes potential derivatization reactions at the hydroxyl position:

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxy derivative |

| Etherification | Benzyl bromide, Base (e.g., NaH) | Benzyloxy derivative |

| Esterification | Acetyl chloride, Base (e.g., Pyridine) | Acetate (B1210297) ester |

| Esterification | Benzoyl chloride, Base (e.g., Triethylamine) | Benzoate ester |

Halogen Atom Reactivity (Chlorine)

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of strong electron-withdrawing groups, such as the formyl (-CHO) and trifluoromethyl (-CF₃) groups, ortho and para to the chlorine atom, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk The negative charge of this intermediate is delocalized onto the electron-withdrawing substituents, which is a key stabilizing factor for the reaction to proceed. libretexts.orgnih.gov

The general mechanism for an SNAr reaction on this substrate is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a Meisenheimer complex.

Stabilization: The negative charge is delocalized through resonance, with the formyl and trifluoromethyl groups accommodating the charge.

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion.

The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the stability of the Meisenheimer complex. Stronger nucleophiles and more effective charge delocalization by the electron-withdrawing groups will lead to faster reaction rates.

Influence of Chlorine on Ring Activation/Deactivation

In the context of electrophilic aromatic substitution (EAS), the chlorine atom exhibits a dual effect on the benzene (B151609) ring. Due to its high electronegativity, chlorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards attack by electrophiles. quora.comyoutube.com This deactivation occurs because the inductive effect reduces the electron density of the aromatic π-system, making it less nucleophilic. quora.commsu.edu

However, chlorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). youtube.comualberta.ca This resonance effect increases the electron density at the ortho and para positions relative to the meta position. youtube.com In electrophilic aromatic substitution, the resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions. youtube.comualberta.ca Therefore, while chlorine is a deactivating group, it is considered an ortho-, para-director. quora.comyoutube.com

Trifluoromethyl Group Influence on Reactivity

The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity, primarily due to its strong electron-withdrawing nature.

Electron-Withdrawing Effects on Aromatic Ring and Functional Groups

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov This is a consequence of the high electronegativity of the three fluorine atoms, which results in a significant inductive pull of electron density from the aromatic ring. tcichemicals.com This strong -I effect has several important consequences for the reactivity of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde:

Deactivation of the Aromatic Ring: The -CF₃ group strongly deactivates the aromatic ring towards electrophilic aromatic substitution. masterorganicchemistry.com By withdrawing electron density, it makes the ring less susceptible to attack by electrophiles. masterorganicchemistry.comchemistrysteps.com

Increased Acidity of the Hydroxyl Group: The electron-withdrawing nature of the -CF₃ group enhances the acidity of the phenolic hydroxyl group by stabilizing the corresponding phenoxide anion through delocalization of the negative charge.

Activation towards Nucleophilic Aromatic Substitution: As mentioned in section 3.3.1, the -CF₃ group plays a crucial role in activating the ring for SNAr reactions by stabilizing the intermediate Meisenheimer complex. libretexts.org

Impact on Electrophilicity of the Formyl Group

The electron-withdrawing trifluoromethyl group also significantly influences the reactivity of the formyl (-CHO) group. researchgate.net By pulling electron density away from the aromatic ring and, consequently, from the carbonyl carbon of the aldehyde, the -CF₃ group increases the electrophilicity of the formyl group. This makes the carbonyl carbon more susceptible to attack by nucleophiles. researchgate.net

This enhanced electrophilicity can be observed in reactions such as:

Nucleophilic Addition: Reactions with nucleophiles like Grignard reagents or organolithium compounds are facilitated.

Formation of Acetals and Hemiacetals: The equilibrium for the formation of acetals and hemiacetals is shifted towards the products.

Reductions: The carbonyl group is more readily reduced by hydride reagents.

The table below summarizes the electronic effects of the substituents on the aromatic ring:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect (EAS) |

| -Cl | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -CF₃ | -I (Strongly Withdrawing) | None | Strongly Deactivating | Meta |

| -OH | -I (Withdrawing) | +R (Strongly Donating) | Activating | Ortho, Para |

| -CHO | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

Mechanistic Elucidaion of Key Transformations

The reactivity of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is governed by the cumulative effects of its functional groups. The aldehyde group is a primary site for nucleophilic attack. The ortho-hydroxy group can participate in intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen, influencing its electrophilicity. The ortho-chloro and para-trifluoromethyl groups are both electron-withdrawing, which enhances the electrophilicity of the aromatic ring and the aldehyde carbon.

Reaction Pathway Mapping and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping reaction pathways and analyzing the transition states of reactions involving complex molecules like 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde. By modeling the energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved.

Nucleophilic Addition to the Aldehyde:

A fundamental reaction of this compound is the nucleophilic addition to the carbonyl carbon. The reaction pathway for the addition of a generic nucleophile (Nu⁻) can be computationally mapped. The presence of the electron-withdrawing chloro and trifluoromethyl groups is expected to lower the activation energy for this addition compared to unsubstituted benzaldehyde (B42025).

Computational studies on similar substituted benzaldehydes suggest a concerted mechanism where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The transition state for this process would involve the partial formation of the Nu-C bond and the partial breaking of the C=O π-bond.

Illustrative Computed Energy Profile for Nucleophilic Addition:

| Species | Relative Energy (kcal/mol) |

| Reactants (Aldehyde + Nu⁻) | 0 |

| Transition State 1 (TS1) | +10 to +15 |

| Tetrahedral Intermediate | -5 to -10 |

| Transition State 2 (TS2) | +12 to +18 |

| Product (after protonation) | Variable |

Note: The data in this table is illustrative and based on typical values for nucleophilic additions to activated benzaldehydes. Actual values for 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde would require specific DFT calculations.

The ortho-hydroxy group can play a dual role. It can facilitate the reaction by acting as a proton shuttle or stabilize the transition state through hydrogen bonding. Theoretical investigations on 2-halophenols have explored the nature of intramolecular hydrogen bonding, which would be a key factor in the reactivity of the title compound. mdpi.com

Intermediate Identification and Characterization

In nucleophilic addition reactions, the primary intermediate is a tetrahedral alkoxide. For reactions involving the aromatic ring, such as nucleophilic aromatic substitution (if conditions are harsh enough to displace the chloro group), a Meisenheimer complex could be a key intermediate.

Expected Intermediates in Key Transformations:

| Reaction Type | Expected Intermediate | Key Spectroscopic Features (Hypothetical) |

| Nucleophilic Addition | Tetrahedral Alkoxide | 13C NMR: Upfield shift of the former carbonyl carbon. IR: Disappearance of the C=O stretch. |

| Knoevenagel Condensation | Enolate/Carbanion | 1H NMR: Appearance of a vinylic proton signal. UV-Vis: Bathochromic shift due to extended conjugation. |

| Oxidation to Carboxylic Acid | Hemiacetal/Hydrate | 1H NMR: Disappearance of the aldehyde proton signal. IR: Appearance of a broad O-H stretch. |

Note: The spectroscopic features are predicted based on the expected structures of the intermediates.

For instance, in the Knoevenagel condensation with an active methylene (B1212753) compound, the reaction would likely proceed through a carbanionic intermediate formed by the deprotonation of the active methylene compound. This carbanion would then attack the aldehyde to form a tetrahedral intermediate, which subsequently eliminates water to yield the final product. Mechanistic studies on salicylaldehyde reactions provide a basis for predicting such pathways.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. libretexts.orglibretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step.

For reactions of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde, KIE studies could provide significant mechanistic insights.

Potential Applications of KIE Studies:

Oxidation of the Aldehyde: In the oxidation of the aldehyde to a carboxylic acid, replacing the aldehydic hydrogen with deuterium (B1214612) (C-D vs. C-H) would be expected to exhibit a significant primary KIE if the C-H bond cleavage is the rate-determining step. This would help to distinguish between different oxidation mechanisms.

Nucleophilic Addition: A secondary KIE could be observed in nucleophilic addition reactions. For example, deuterating the ortho-hydroxy group might reveal its role in the reaction mechanism through solvent isotope effects.

Illustrative Kinetic Isotope Effect Data for Aldehyde Oxidation:

| Substrate | Rate Constant (k) | kH/kD |

| 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde | kH | \multirow{2}{*}{4-7 (Expected)} |

| 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde-d1 | kD |

Note: The kH/kD value is a typical range for primary kinetic isotope effects in aldehyde oxidations where C-H bond breaking is rate-limiting. The actual value would need to be determined experimentally.

Such studies on substituted benzaldehydes have been instrumental in elucidating reaction mechanisms, and similar approaches could be applied to the title compound to gain a deeper understanding of its reactivity.

Derivatization and Application As a Synthetic Building Block

Synthesis of Complex Aromatic Systems and Heterocycles

The inherent reactivity of 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde makes it a valuable starting material for the synthesis of a variety of complex aromatic and heterocyclic structures through several synthetic strategies.

Multi-Component Reactions Utilizing the Compound

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product, represent an efficient strategy for building molecular diversity. Aryl aldehydes are common components in many well-known MCRs. For instance, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, yields dihydropyrimidinones. nbinno.comnih.govnih.gov These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents. nih.gov The general applicability of the Biginelli reaction to various aryl aldehydes suggests that 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde could be a suitable substrate for generating novel, highly functionalized dihydropyrimidinones.

Another important MCR is the Hantzsch pyridine (B92270) synthesis, which typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce dihydropyridines. wikipedia.org These products can be subsequently aromatized to the corresponding pyridines. The Hantzsch reaction is a cornerstone in the synthesis of various pyridine-based pharmaceuticals. wikipedia.org The participation of substituted benzaldehydes in this reaction is well-documented, indicating the potential for 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde to be employed in the synthesis of unique pyridine derivatives.

Table 1: Potential Multi-Component Reactions Involving 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde

| Reaction Name | Reactants | Potential Product Class |

| Biginelli Reaction | 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones |

| Hantzsch Pyridine Synthesis | 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Dihydropyridines/Pyridines |

Annulation Reactions and Ring-Closure Strategies

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are fundamental in the synthesis of polycyclic systems. Radical-promoted annulation reactions represent a powerful tool for the construction of complex carbocycles and heterocycles. A diastereoselective, radical-promoted annulation of CF3-alkenyl quinolones with various aldehydes has been reported to produce trifluoromethyl carbinol-functionalized dihydrobenzo[k]phenanthridinones. acs.org This methodology, which utilizes acyl radicals generated in situ from aldehydes, demonstrates excellent functional group tolerance. acs.org Given this, 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde could potentially serve as the aldehyde component in similar radical-mediated cyclizations, leading to novel fused heterocyclic systems.

Furthermore, the presence of the hydroxyl and aldehyde groups in 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde allows for various intramolecular cyclization strategies to form oxygen-containing heterocycles such as chromenes. The synthesis of 2-(trifluoromethyl)-2-hydroxy-2H-chromenes has been achieved through the intramolecular cyclization of related 3-(perfluoroalkyl)-3-phenoxypropenals. nih.gov This suggests that derivatives of 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde could be designed to undergo similar ring-closing reactions to afford novel chromene structures, which are known to possess a wide range of biological activities. nih.gov

Generation of Advanced Pharmaceutical and Agrochemical Intermediates

The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. nbinno.com The title compound, possessing this critical functional group, is therefore a valuable starting point for the synthesis of advanced intermediates for these industries.

Strategic Derivatization for Pharmacophore Integration

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The diverse functionalities of 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde allow for its strategic derivatization to integrate these features. For example, the aldehyde group can be readily converted into other functional groups, such as amines via reductive amination, or used in condensations to form Schiff bases or chalcones.

The synthesis of kinase inhibitors, a major class of anti-cancer drugs, often involves scaffolds derived from substituted aromatic compounds. nih.gov The trifluoromethyl group is a common substituent in many approved kinase inhibitors. nih.gov The derivatization of 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde could lead to novel molecular frameworks for the development of new kinase inhibitors. For instance, a patent describes substituted benzaldehyde (B42025) compounds, including those with trifluoromethyl groups, for their use in increasing tissue oxygenation, highlighting the therapeutic potential of such derivatives. google.com

In the field of agrochemicals, trifluoromethyl-containing compounds are prevalent as herbicides, fungicides, and insecticides due to their enhanced efficacy. nbinno.comnih.gov The synthesis of various trifluoromethylpyridines, which are key intermediates for many agrochemicals, often starts from building blocks containing the trifluoromethyl group. nih.gov 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde can serve as a precursor to generate a variety of intermediates for the development of new and effective crop protection agents.

Modification for Enhanced Chemical Stability

For instance, in the development of agrochemicals, the rapid degradation of a compound in the environment can be a desirable trait to prevent long-term ecological impact. Conversely, for certain applications, enhanced stability is required. The trifluoromethyl group itself contributes to the metabolic stability of many drugs. nbinno.com Strategic modifications of the other functional groups on the benzaldehyde ring can be employed to fine-tune the stability profile of the final product to meet specific requirements.

Precursor for Materials Science Applications

The unique combination of functional groups in 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde also makes it an attractive precursor for the synthesis of novel materials with tailored properties. The aromatic core, coupled with the electron-withdrawing trifluoromethyl group, can influence the electronic and photophysical properties of derived materials.

The aldehyde functionality is a key reactive site for the synthesis of polymers. For example, poly(phthalaldehyde) is a polymer known for its low ceiling temperature, making it thermally unstable. semanticscholar.org However, the incorporation of specific substituents on the aromatic ring can significantly impact the thermal stability of polymers. Research on the polymerization of substituted hydroxybenzaldehydes has shown that the resulting polymers can exhibit high thermal stability. researchgate.net The presence of the halogen and trifluoromethyl group in 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde could lead to polymers with enhanced thermal and chemical resistance. nbinno.com

Furthermore, the reaction of the aldehyde group with primary amines leads to the formation of Schiff bases. Schiff base compounds are known for their interesting photophysical properties, including fluorescence, and are investigated as fluorescent probes and for applications in optoelectronics. nih.govrsc.org The synthesis of Schiff bases from substituted benzaldehydes is a well-established methodology. jocpr.com The electronic properties of the Schiff base, and consequently its fluorescence characteristics, are heavily influenced by the substituents on the aldehyde ring. The electron-withdrawing nature of the chloro and trifluoromethyl groups in 2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is expected to modulate the electronic structure of the resulting Schiff bases, potentially leading to materials with interesting photoluminescent properties. Additionally, substituted benzaldehydes are used in the synthesis of liquid crystalline compounds, where the molecular structure and substituents play a crucial role in determining the mesomorphic properties. nih.govbeilstein-journals.org

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Comprehensive Spectroscopic Analysis for Structural Confirmation

A suite of spectroscopic techniques is employed to provide unambiguous confirmation of the molecular structure.

While specific experimental NMR data for 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is not widely documented in publicly available literature, the expected chemical shifts can be predicted based on the electronic environment of the nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (-CHO), the hydroxyl proton (-OH), and the two aromatic protons. The aldehydic proton would appear significantly downfield (typically δ 9.5-10.5 ppm) due to the electron-withdrawing nature of the carbonyl group. The hydroxyl proton's chemical shift would be broad and variable, influenced by solvent and concentration. The two aromatic protons on the benzene (B151609) ring would appear as distinct signals, with their chemical shifts and coupling patterns determined by the electronic effects of the chloro, hydroxyl, and trifluoromethyl substituents.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift (around δ 190 ppm). The carbons attached to the electronegative chlorine, oxygen, and the trifluoromethyl group would also exhibit characteristic downfield shifts. The carbon of the trifluoromethyl group would show a quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR is a crucial tool for confirming the presence of the trifluoromethyl (-CF₃) group. It is expected to show a single sharp signal, as the three fluorine atoms are chemically equivalent. Its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring.

Table 1: Predicted NMR Data for 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H | δ 9.5 - 10.5 | Aldehyde proton (singlet) |

| Variable | Hydroxyl proton (broad singlet) | |

| δ 7.0 - 8.0 | Aromatic protons (doublets or singlets depending on coupling) | |

| ¹³C | ~δ 190 | Carbonyl carbon |

| Variable | Aromatic carbons, influenced by substituents | |

| ~δ 123 (quartet) | Trifluoromethyl carbon | |

| ¹⁹F | Characteristic shift | Single peak for -CF₃ group |

Vibrational spectroscopy provides definitive evidence for the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Other characteristic peaks would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-Cl stretching (typically 600-800 cm⁻¹), and strong absorptions for C-F stretching of the trifluoromethyl group (in the 1000-1200 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, which often give strong Raman signals, would be prominent. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 2: Key Vibrational Modes for 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aldehyde C=O Stretch | 1680 - 1700 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1200 | IR |

| C-Cl Stretch | 600 - 800 | IR |

Mass spectrometry is used to determine the molecular weight and gain insight into the molecule's structure through its fragmentation pattern. The molecular formula is C₈H₄ClF₃O₂, giving a molecular weight of approximately 224.5 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be observed. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, followed by the loss of a carbon monoxide molecule (M-29). miamioh.edu Other fragmentations could involve the loss of the chlorine atom or cleavage of the trifluoromethyl group.

Quantum Chemical Calculations

Theoretical calculations are invaluable for complementing experimental data and providing insights into the electronic structure and properties of the molecule.

Quantum chemical calculations, such as those using Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde. conicet.gov.ar

Geometry Optimization: These methods can be used to calculate the most stable three-dimensional arrangement of the atoms (the optimized geometry). This provides theoretical values for bond lengths and angles, which can be compared with experimental data if available.

Electronic Structure: DFT calculations can elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.

Spectroscopic Prediction: Computational methods are frequently used to predict spectroscopic data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be calculated to support the interpretation of experimental spectra.

For related benzaldehyde (B42025) derivatives, DFT methods, often using functionals like B3LYP with various basis sets, have been shown to provide results that are in good agreement with experimental findings for molecular structure and vibrational spectra. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. By calculating the optimized geometry of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde, it is possible to simulate its various spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for predicting both ¹H and ¹³C NMR chemical shifts. These calculations would be benchmarked against known experimental data for structurally similar substituted benzaldehydes to ensure accuracy. The predicted chemical shifts would help in the structural elucidation and confirmation of the molecule.

Interactive Data Table: Predicted NMR Chemical Shifts (Note: The following data is illustrative of what a computational study would produce and is based on general principles of NMR spectroscopy for similar structures, as specific literature data for this compound is unavailable.)

| Atom | Predicted Chemical Shift (ppm) |

| Aldehydic Proton (-CHO) | 9.5 - 10.5 |

| Aromatic Proton (H3) | 7.0 - 7.5 |

| Aromatic Proton (H5) | 7.2 - 7.8 |

| Hydroxyl Proton (-OH) | 5.0 - 6.0 (variable) |

| Aldehydic Carbon (-CHO) | 185 - 195 |

| C1 (C-CHO) | 120 - 130 |

| C2 (C-Cl) | 130 - 140 |

| C3 (C-H) | 115 - 125 |

| C4 (C-CF3) | 125 - 135 (q) |

| C5 (C-H) | 110 - 120 |

| C6 (C-OH) | 150 - 160 |

| Trifluoromethyl Carbon (-CF3) | 120 - 130 (q) |

IR Frequencies: Theoretical calculations of vibrational frequencies can predict the infrared (IR) spectrum. This would show characteristic peaks for the aldehyde C=O stretch, the O-H stretch of the hydroxyl group, C-Cl stretching, and the vibrations associated with the trifluoromethyl group and the aromatic ring. These predicted frequencies are often scaled to better match experimental values.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would reveal the wavelengths of maximum absorption (λmax), which are related to the electronic structure of the molecule.

Conformational Analysis and Intramolecular Interactions

The presence of the hydroxyl and aldehyde groups ortho to each other suggests the possibility of intramolecular hydrogen bonding. A conformational analysis would involve rotating the C-C bond connecting the aldehyde group and the C-O bond of the hydroxyl group to identify the most stable conformers. The relative energies of these conformers would be calculated to determine the most likely structure in the gas phase and in solution. The existence and strength of an intramolecular hydrogen bond between the hydroxyl proton and the aldehyde oxygen would be a key area of investigation. This interaction would be expected to significantly influence the molecule's geometry and spectroscopic properties.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the aldehyde and hydroxyl groups, as well as the chlorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms, while the LUMO would likely be centered on the aldehyde group and the aromatic ring.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies (Note: The following data is illustrative of what a computational study would produce, as specific literature data for this compound is unavailable.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Computational Studies on Reactivity and Reaction Mechanisms

Elucidation of Reaction Pathways and Transition States through Energetic Profiling

Computational methods can be used to model the reaction mechanisms involving 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde. For a given reaction, the potential energy surface can be explored to identify the transition states connecting reactants to products. By calculating the activation energies, the most favorable reaction pathway can be determined. For instance, the mechanism of nucleophilic addition to the aldehyde group could be studied in detail.

Solvent Effects on Reactivity and Structure through Continuum Models

The reactivity and structure of a molecule can be significantly influenced by the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These calculations would provide insights into how the polarity of the solvent affects the conformational equilibrium, spectroscopic properties, and reaction energetics of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde.

Prediction of Reaction Selectivity and Yields

By comparing the activation energies of competing reaction pathways, computational chemistry can predict the selectivity of a reaction. For example, if a reaction can lead to multiple products, the calculated energy barriers for the formation of each product can help in predicting the major product. While predicting exact yields is challenging, these computational studies provide a qualitative and often semi-quantitative understanding of reaction outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and oxidation steps. For example, regioselective chlorination can be achieved using electrophilic aromatic substitution under acidic conditions, followed by trifluoromethylation via cross-coupling reactions. Oxidation of a methyl group to the aldehyde functionality may employ CrO₃ or milder Swern oxidation conditions. Yield optimization requires precise control of temperature, stoichiometry, and catalysts (e.g., Pd for trifluoromethylation) to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions, with -NMR resolving trifluoromethyl group splitting patterns. X-ray crystallography (via SHELX software) provides unambiguous structural determination, particularly for resolving ambiguities in aldehyde orientation and hydrogen bonding involving the hydroxy group . Infrared (IR) spectroscopy confirms the aldehyde carbonyl stretch (~1700 cm) and hydroxy O-H stretch (~3200 cm).

Q. How can computational methods like DFT predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. These predict nucleophilic/electrophilic sites, such as the aldehyde carbon’s susceptibility to nucleophilic attack. Basis sets like 6-31G(d) are recommended for balancing accuracy and computational cost .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during derivatization of this compound?

- Methodological Answer : The hydroxy group directs electrophiles to the para position via resonance, while the electron-withdrawing trifluoromethyl and chloro groups deactivate the ring, favoring meta substitution. Steric hindrance from the trifluoromethyl group can limit accessibility to adjacent positions. Computational modeling (e.g., Fukui indices) and kinetic studies are used to map competing pathways .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

- Methodological Answer : Discrepancies between experimental -NMR shifts and DFT-predicted values often arise from solvent effects or dynamic processes. Combining solid-state NMR with temperature-dependent studies clarifies conformational flexibility. For crystallographic ambiguities, high-resolution data (≤1.0 Å) and Hirshfeld surface analysis distinguish disorder from true positional variability .

Q. How do substituent variations impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Replacing the hydroxy group with methoxy reduces hydrogen-bonding capacity, altering binding affinity to enzymes like cytochrome P450. Fluorine substitution at specific positions enhances metabolic stability but may reduce solubility. Comparative assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking identify critical pharmacophoric features .

Q. What mechanistic insights explain competing pathways in nucleophilic addition reactions?

- Methodological Answer : The aldehyde group undergoes nucleophilic attack (e.g., Grignard reagents), but the trifluoromethyl group’s electron-withdrawing effect slows kinetics. Kinetic vs. thermodynamic control is studied using time-resolved IR or stopped-flow techniques. Solvent polarity (e.g., DMF vs. THF) and Lewis acid catalysts (e.g., BF₃) modulate transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.